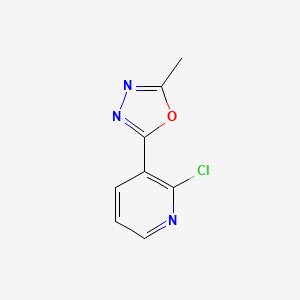
2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with chloropyridine derivatives. One common method includes the reaction of 2-chloronicotinic acid hydrazide with acetic anhydride and phosphorus oxychloride to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The oxadiazole ring can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyridine derivatives, while oxidation can lead to the formation of pyridine N-oxides .
科学研究应用
2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Agriculture: The compound is utilized in the development of agrochemicals, such as herbicides and fungicides.
Material Science:
作用机制
The mechanism of action of 2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or modulation of their activity . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
相似化合物的比较
Similar Compounds
- 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
- 3-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)pyridine
- 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine
Uniqueness
2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chlorine atom and the oxadiazole ring influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
属性
分子式 |
C8H6ClN3O |
|---|---|
分子量 |
195.60 g/mol |
IUPAC 名称 |
2-(2-chloropyridin-3-yl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H6ClN3O/c1-5-11-12-8(13-5)6-3-2-4-10-7(6)9/h2-4H,1H3 |
InChI 键 |
HIKGFQQQXRKEPA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(O1)C2=C(N=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


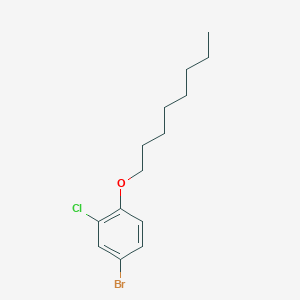
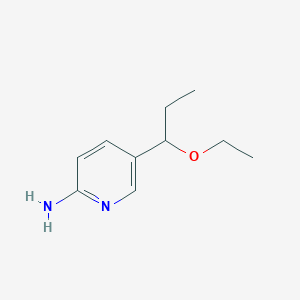
![2-[2-(3-Bromo-phenyl)-5-methyloxazol-4-yl]ethanol](/img/structure/B8584035.png)
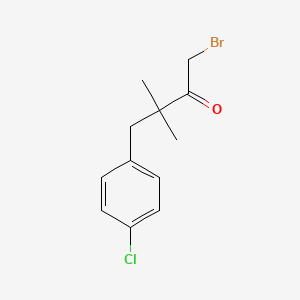
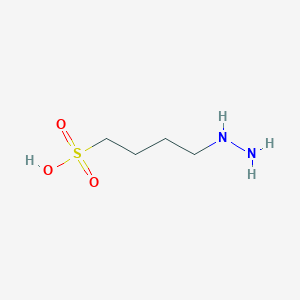
![5-Chloro-2-phenyloxazolo[5,4-d]pyrimidine](/img/structure/B8584055.png)
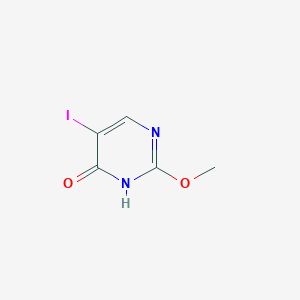
![2-[(3,6-Dichloro-4-pyridazinyl)thio]ethanol](/img/structure/B8584065.png)

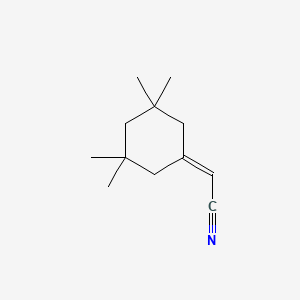
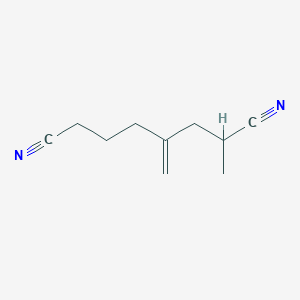
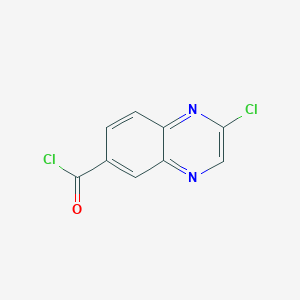
![Methyl 1-[3-(furan-2-yl)propanamido]cyclohexane-1-carboxylate](/img/structure/B8584121.png)
![1-[(4-Phenoxyphenyl)methyl]piperazine](/img/structure/B8584125.png)
